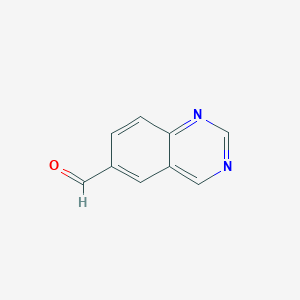

喹唑啉-6-甲醛

描述

Quinazoline-6-carbaldehyde is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. It features a quinazoline core structure with an aldehyde functional group at the 6-position. This compound serves as a key intermediate in the synthesis of various quinazoline derivatives, which are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, a copper-catalyzed multicomponent domino reaction involving 2-bromoaldehydes, benzylamines, and sodium azide has been developed to assemble quinazoline derivatives, showcasing the efficiency of creating multiple C-N bonds in one operation . Additionally, a method involving the tandem reaction of o-aminobenzylamine with aldehydes mediated by o-iodoxybenzoic acid (IBX) has been demonstrated to efficiently yield diversely substituted quinazolines and dihydroquinazolines . Furthermore, an unusual quinazoline alkaloid was synthesized by refluxing 2-aminobenzaldehyde with pyrrolidine, highlighting an alternative synthetic route10.

Molecular Structure Analysis

The molecular structure of quinazoline-6-carbaldehyde derivatives can be complex, with the potential for various conformations. For example, an unusual quinazoline alkaloid was characterized using spectral data analysis and X-ray crystallography, revealing four conformations with slight differences in bond angles and lengths10. Theoretical investigations using density functional theory (DFT) have also been employed to analyze the structural and electronic properties of quinazoline derivatives10.

Chemical Reactions Analysis

Quinazoline-6-carbaldehyde and its derivatives can undergo a range of chemical reactions. Indole-3-carbaldehydes arylhydrazones, for instance, have been used as multisite C-nucleophiles in reactions with quinazoline, resulting in C,C-coupling and configuration changes of the C=N bond . Additionally, the synthesis of carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles involves a direct cross-coupling with methanol, indicating the versatility of quinazoline derivatives in bond cleavage and formation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-6-carbaldehyde derivatives are influenced by their molecular structure. The HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and other parameters obtained from DFT calculations can provide insights into the chemical hardness, reactivity, and potential kinetic stability of these molecules10. Moreover, the synthesis of carbazole-based diaza helicenes using quinoline and carbaldehyde building blocks has opened up new opportunities for the development of chiral functionalized materials with potential applications in organic electronics .

科学研究应用

合成和生物评价

- 喹唑啉-6-甲醛已被用于合成新的壳聚糖席夫碱衍生物,显示出在生物和医学应用中的潜力。这些衍生物表现出增强的抗菌性能和无毒特性,表明它们有潜力作为新型生物材料 (Haj, Mohammed, & Mohammood, 2020)。

抗癌活性

- 从喹唑啉-6-甲醛合成的喹唑啉衍生物已被评估其抗癌活性。这些化合物已在乳腺癌细胞系中进行了测试,表明它们在癌症治疗中的潜力 (Vodnala, Bhavani, Kamutam, Naidu, Promila, & Prabhakar, 2016)。

光催化应用

- 研究表明,喹唑啉-6-甲醛可用作在无配体条件下光催化C-C键断裂合成生物活性喹唑啉的基础。这一过程在绿色化学和生物活性化合物的生产中具有重要意义 (Yu, Zhang, Qin, Wang, Ren, & He, 2018)。

叶酸类似物的合成

- 喹唑啉-6-甲醛已被用于合成叶酸类似物,其中它取代了叶酸的哌嗪环。这项研究对于理解叶酸类似物的化学合成和潜在应用至关重要 (Davoll & Johnson, 1970)。

光电材料

- 该化合物已被纳入新型光电材料的合成中。它在π-扩展共轭系统中的应用对于创造用于电子设备和发光元件的新材料是有价值的 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

安全和危害

未来方向

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future of Quinazoline-6-carbaldehyde lies in further exploration of its potential applications in the field of biology, pesticides, and medicine .

属性

IUPAC Name |

quinazoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIYUCGNFWTGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622137 | |

| Record name | Quinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazoline-6-carbaldehyde | |

CAS RN |

439811-22-0 | |

| Record name | Quinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

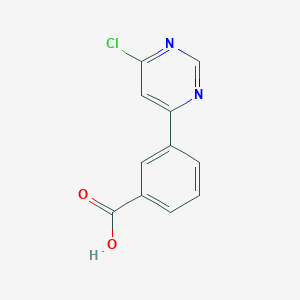

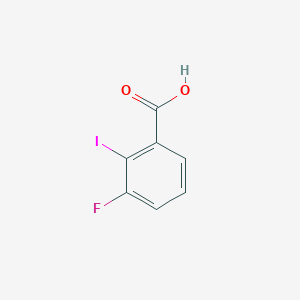

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)